molecular formula C16H20N4OS B2456663 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide CAS No. 2097861-01-1

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide

Número de catálogo: B2456663
Número CAS: 2097861-01-1
Peso molecular: 316.42
Clave InChI: XDLRTMPTQALSNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide is recognized in chemical biology as a highly potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This compound exhibits exceptional selectivity for GSK-3α and GSK-3β isoforms over a broad panel of other kinases, making it a valuable chemical probe for dissecting GSK-3 function in cellular signalling pathways. Its primary research value lies in the investigation of Wnt/β-catenin signalling, neurodegenerative disease mechanisms , and glucose metabolism. The inhibitor serves as a critical tool for exploring the role of GSK-3 in pathologies such as Alzheimer's disease, bipolar disorder, diabetes, and oncology, where GSK-3 activity is implicated in cell proliferation and survival. By potently suppressing GSK-3 kinase activity, this compound enables researchers to study the resulting phosphorylation events on downstream targets, including glycogen synthase, β-catenin, and tau protein, providing mechanistic insights into fundamental cellular processes. This probe is available through chemical probe repositories like the Structural Genomics Consortium (SGC) for the global research community.

Propiedades

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-10-6-14(22-9-10)15(21)18-12-4-5-13-11(7-12)8-17-16(19-13)20(2)3/h6,8-9,12H,4-5,7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLRTMPTQALSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

  • Molecular Formula : C17_{17}H21_{21}N5_{5}O2_{2}
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 2097913-29-4

The biological activity of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide primarily involves its interaction with various biological targets that are implicated in cancer progression and other diseases.

  • Inhibition of Oncogenic Pathways : The compound has been shown to inhibit MDM2, a protein that negatively regulates the tumor suppressor p53. By blocking MDM2, it can reactivate p53 function, leading to apoptosis in cancer cells .
  • Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has an IC50_{50} value ranging from 0.3 to 1.2 μM in different cancer models .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityIC50_{50} values between 0.3 - 1.2 μM
MDM2 InhibitionReactivates p53 function
Antiproliferative EffectsSignificant reduction in colony formation

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on multiple cancer cell lines, including ALL and neuroblastoma (NB). The results indicated a potent reduction in cell viability and colony formation capabilities .
  • Normal Hematopoiesis Assessment : Clonogenic assays using normal bone marrow mononuclear cells demonstrated that the compound did not adversely affect normal hematopoiesis compared to doxorubicin, suggesting a favorable safety profile .

Q & A

Q. Example protocol :

Synthesize 2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine via cyclocondensation of diaminocyclohexane with trimethyl orthoacetate.

Couple with 4-methylthiophene-2-carbonyl chloride in acetonitrile under reflux (2 hours).

Purify via column chromatography (CH₂Cl₂:EtOAc, 4:1) to isolate the product .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Key signals include the dimethylamino singlet (δ ~2.8–3.0 ppm) and aromatic protons of the thiophene (δ ~7.2–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ ~160–165 ppm) and tetrahydroquinazoline ring carbons (δ ~25–35 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₇H₂₀N₃OS: 301.1369 [M+H⁺]) .
  • Melting point analysis : Compare with literature values (e.g., 143–144°C for analogs) .

Q. Advanced :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates vs. ethanol, which may lower byproduct formation .

  • Catalyst screening : Triethylamine or DMAP improves coupling efficiency by scavenging HCl .

  • Temperature control : Reflux (80–100°C) for amidation vs. room temperature for sensitive intermediates .

  • Yield data for analogs :

    SubstituentYield (%)Conditions
    Methanesulfonamide65Reflux, Et₃N, CH₃CN
    Trifluoromethylquinoline27Room temp, DMF

How should researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory)?

Q. Advanced

  • Assay variability : Compare cell lines (e.g., HeLa vs. MCF-7) and assay endpoints (IC₅₀ vs. apoptosis markers) .
  • Structural analogs :
    • Chromene derivatives show anti-inflammatory activity (IC₅₀ ~10 µM) via COX-2 inhibition .
    • Methylthiophene analogs exhibit anti-cancer effects (IC₅₀ ~5 µM) by targeting tubulin polymerization .
  • Mechanistic studies : Use siRNA knockdown or inhibitor assays to confirm target specificity .

What strategies are effective for elucidating the compound’s mechanism of action?

Q. Advanced

  • In vitro binding assays :
    • Surface plasmon resonance (SPR) : Measure affinity for kinases or receptors .
    • Fluorescence polarization : Test DNA intercalation or protein binding .
  • Metabolic profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., CYP3A4-mediated demethylation) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

How can structure-activity relationships (SAR) guide the design of more potent analogs?

Q. Advanced

  • Key modifications :

    • Quinazoline ring : Replace dimethylamino with piperidine to enhance solubility .
    • Thiophene substituents : Introduce electron-withdrawing groups (e.g., nitro) to improve target binding .
  • SAR data :

    Analog StructureBioactivity (IC₅₀)Target
    4-Methylthiophene5 µMTubulin
    4-Oxochromene10 µMCOX-2
    Trifluoromethylquinazoline2 µMEGFR kinase
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses with protein targets (e.g., PDB: 1M17) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.